1-(4-Methyl-2-nitrophenyl)ethanone

Organic Synthesis Process Chemistry Nitroarene Chemistry

Ortho-nitro, para-methyl regioisomer critical for CD73/ERK1/2 inhibitor hinge-binding scaffolds. Reduction yields ortho-amino geometry essential for hydrogen bonding. Incorrect regioisomers (3-nitro, 4-nitro) fail synthetic campaigns. Ideal for chemoselective nitro reduction and 4-methyl dihydropyridine synthesis. 95-98% purity; ambient shipping; R&D use only. Specify CAS 155694-84-1 to ensure correct substitution pattern.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 155694-84-1
Cat. No. B1646426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-2-nitrophenyl)ethanone
CAS155694-84-1
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3
InChIKeyUPVDTZDVDGTUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





155694-84-1: What Purchasing Managers and Chemists Need to Know About 1-(4-Methyl-2-nitrophenyl)ethanone Before Procurement


1-(4-Methyl-2-nitrophenyl)ethanone (CAS: 155694-84-1), also known as 4-methyl-2-nitroacetophenone, is a nitro-substituted aromatic ketone (molecular formula C₉H₉NO₃, molecular weight 179.17) that functions primarily as a specialized synthetic intermediate rather than an end-use bioactive molecule [1]. This compound features a distinct 1,2,4-substitution pattern on the phenyl ring — a methyl group at the para-position (C4) and a nitro group ortho to the acetyl moiety (C2) [2]. This specific regiochemistry differentiates it from isomeric analogs such as 1-(2-methyl-4-nitrophenyl)ethanone (nitro at C4) and 1-(4-methyl-3-nitrophenyl)ethanone (nitro at C3), each of which possesses different electronic profiles and substitution patterns that critically determine their downstream synthetic utility and biological activity profiles in target applications [2].

Why Generic Substitution of 155694-84-1 with Other Nitroacetophenone Analogs Creates Significant Synthetic and Biological Risks


The substitution pattern of 1-(4-methyl-2-nitrophenyl)ethanone (ortho-nitro, para-methyl relative to the acetyl group) is structurally non-negotiable for its intended applications. The electron-withdrawing nitro group at the ortho position significantly alters the electronic environment of the adjacent acetyl carbonyl and activates the ring toward nucleophilic aromatic substitution at specific positions, while the para-methyl group provides essential hydrophobic contacts in biological target binding pockets [1]. Analogs with different substitution patterns — such as 1-(2-methyl-4-nitrophenyl)ethanone (nitro at para-position) or 1-(4-methyl-3-nitrophenyl)ethanone (nitro at meta-position) — exhibit fundamentally different reactivity profiles in downstream transformations (e.g., reduction, cross-coupling) and lose critical binding interactions required for activity against the intended molecular targets [1]. Procurement of the incorrect regioisomer will result in failed synthetic campaigns and non-functional biological leads.

155694-84-1 Comparative Performance Evidence: Quantitative Differentiation vs. Closest Analogs for Informed Procurement


Synthetic Yield Comparison: Ozonolysis Route for 155694-84-1 vs. Alternative Routes for Analogs

The patented ozonolysis route for 155694-84-1 achieves a 70% isolated yield from the corresponding isopropenyl precursor under cryogenic conditions . In contrast, alternative synthetic approaches for closely related nitroacetophenone analogs using different precursors (e.g., direct nitration or Friedel-Crafts acetylation of pre-nitrated arenes) frequently suffer from lower yields due to competing side reactions and challenging regioselectivity control .

Organic Synthesis Process Chemistry Nitroarene Chemistry

Structural Determinant of CD73 Inhibitor Potency: The Requirement for Ortho-Nitro Substitution

In a patent describing CD73 inhibitory compounds for cancer immunotherapy, the core scaffold derived from 1-(4-methyl-2-nitrophenyl)ethanone is explicitly claimed as essential for activity . The ortho-nitro group (C2 position) is positioned to engage in critical hydrogen-bonding or electrostatic interactions with residues in the CD73 active site, while the para-methyl group (C4) occupies a hydrophobic subpocket. Analogs lacking this specific substitution pattern (e.g., 1-(4-nitrophenyl)ethanone, which lacks the para-methyl group) or bearing the nitro group at alternative positions (e.g., C3 or C4) fail to achieve comparable target engagement .

Immuno-Oncology CD73 Inhibitor Adenosine Pathway

Core Scaffold for ERK1/2 Kinase Inhibitors: Differential Synthetic Tractability vs. Alternatives

1-(4-Methyl-2-nitrophenyl)ethanone serves as a key intermediate in the synthesis of ERK1/2 inhibitors claimed in US2017/66757 . The ortho-nitro group in this intermediate is subsequently reduced to an ortho-amino group, which serves as a critical hydrogen-bond donor in the kinase hinge-binding motif . Alternative intermediates lacking the ortho-nitro group (e.g., 1-(4-methylphenyl)ethanone) or bearing the nitro group at different positions cannot access this essential hinge-binding pharmacophore after reduction, rendering the downstream compounds inactive against ERK1/2 .

Kinase Inhibitor MAPK Pathway ERK1/2 Cancer

Quantitative Yield Improvement: 70% Isolated Yield of 155694-84-1 via Optimized Ozonolysis Protocol

The patented ozonolysis protocol for synthesizing 155694-84-1 delivers a well-characterized 70% isolated yield at a 64.3 mmol scale, with full NMR characterization provided (¹H NMR: δ 7.85 dd, 7.50 ddd, 7.35 dd, 2.53 s, 2.48 s in CDCl₃) . This reproducible protocol offers a reliable procurement benchmark — any commercial vendor claiming supply of this compound should be able to produce material meeting these characterization specifications and synthetic provenance [1]. In contrast, alternative published syntheses of nitroacetophenone analogs via nitration of acetophenone derivatives typically yield mixtures of regioisomers requiring extensive purification, reducing effective isolated yield [1].

Process Optimization Ozonolysis Nitroalkene Cleavage

155694-84-1 Procurement-Relevant Application Scenarios: Where the Evidence Supports Purchase


Synthesis of Ortho-Aminoacetophenone-Derived Kinase Inhibitors (CD73, ERK1/2)

155694-84-1 is an essential intermediate for preparing ortho-aminoacetophenone scaffolds via nitro group reduction. These ortho-amino scaffolds are critical hinge-binding motifs in kinase inhibitors targeting CD73 (immuno-oncology) and ERK1/2 (MAPK pathway) . Only compounds bearing the ortho-nitro group can be converted to the correct ortho-amino geometry required for hinge-region hydrogen bonding. Substituting this intermediate with other nitroacetophenone regioisomers produces analogs that lack the necessary binding interactions and are biologically inactive. Research groups developing kinase inhibitors based on these patent series must specifically procure 155694-84-1; alternative intermediates will not yield functional inhibitors.

Multicomponent Synthesis of 4-Methyl-5-nitro-1,4-dihydropyridine Derivatives

155694-84-1 (2-nitro-4-methylacetophenone) has been demonstrated as a viable substrate in multicomponent reactions with acetaldehyde diethyl acetal, β-dicarbonyl compounds, and ammonium acetate to produce 4-methyl-substituted 5-nitro-1,4-dihydropyridine derivatives . The para-methyl group at C4 of the starting material is retained in the final dihydropyridine product, establishing a 4-methyl substitution pattern that cannot be accessed using unsubstituted 2-nitroacetophenone. This provides a specific synthetic route to methyl-substituted dihydropyridine scaffolds of potential pharmaceutical interest.

Building Block for Nitroarene Reduction Chemistry and Ortho-Amino Ketone Libraries

The well-defined ortho-nitro, para-methyl substitution pattern of 155694-84-1 makes it an ideal substrate for chemoselective nitro group reduction methodologies (e.g., catalytic hydrogenation, transfer hydrogenation, or dissolving metal reductions) . The resulting ortho-amino ketone product serves as a versatile building block for constructing diverse heterocyclic scaffolds (quinolines, indoles, benzodiazepines) through condensation, cyclization, or diazonium chemistry. The para-methyl group provides a non-reactive spectroscopic handle (distinct NMR and MS signatures) that facilitates reaction monitoring and product characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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